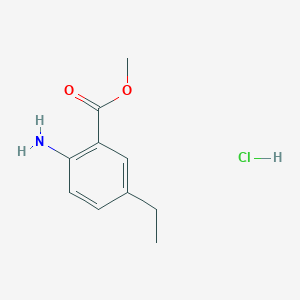

Methyl 2-amino-5-ethylbenzoate hydrochloride

Description

Methyl 2-amino-5-ethylbenzoate hydrochloride is a benzoate ester derivative featuring an amino group at the 2-position and an ethyl substituent at the 5-position of the aromatic ring, with a hydrochloride salt formation. This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C10H14ClNO2 |

|---|---|

Molecular Weight |

215.67 g/mol |

IUPAC Name |

methyl 2-amino-5-ethylbenzoate;hydrochloride |

InChI |

InChI=1S/C10H13NO2.ClH/c1-3-7-4-5-9(11)8(6-7)10(12)13-2;/h4-6H,3,11H2,1-2H3;1H |

InChI Key |

HOHUXVNJYRYLMK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-ethylbenzoate hydrochloride typically involves the esterification of 2-amino-5-ethylbenzoic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves using industrial-grade reagents and catalysts, and optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-ethylbenzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Methyl 2-amino-5-ethylbenzoate hydrochloride is utilized in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and drug development.

Industry: It is used in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-ethylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on functional groups, substituent positions, and applications. Key structural analogs include:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Position and Reactivity: this compound differs from phenol-based analogs (e.g., 2-amino-5-methylphenol hydrochloride) by replacing the hydroxyl group with an ester, enhancing lipophilicity and altering reactivity in nucleophilic substitution .

Functional Group Impact: The benzoate ester in the title compound contrasts with aliphatic esters (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride), which lack aromaticity and exhibit distinct electronic properties for drug delivery . Hydrochloride salts are common across analogs to improve stability and aqueous solubility, though pH-dependent solubility varies (e.g., ACNU shows pH-dependent solubility, a trait inferred for the title compound) .

Synthetic Routes: Unlike the acid hydrolysis used for 2-amino-5-methylphenol hydrochloride , the title compound’s synthesis likely involves esterification of 2-amino-5-ethylbenzoic acid followed by HCl salt formation.

Pharmacological Potential: While ACNU (a nitrosourea with a pyrimidinyl group) demonstrates antitumor activity via DNA cross-linking , this compound’s biological role is undefined, though its structure suggests utility as a precursor for bioactive molecules.

Biological Activity

Methyl 2-amino-5-ethylbenzoate hydrochloride, a derivative of benzoic acid, has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, while also presenting data tables summarizing key findings.

This compound is characterized by its amine and ester functional groups, which contribute to its reactivity and biological interactions. Its chemical structure allows it to participate in various biochemical pathways, making it a subject of interest in medicinal chemistry.

Cytotoxicity and Safety Profile

A significant study evaluated the cytotoxic effects of 2-amino-5-ethylphenol hydrochloride (the active form of methyl 2-amino-5-ethylbenzoate) on cultured cells. The MTT assay was employed to assess cell viability after treatment with different concentrations. The results indicated that:

- Neat Substance : 0% cell viability was observed when applied as a neat substance.

- Diluted Forms (2% and 10%) : These concentrations resulted in cell viabilities of 100.9% and 106.2%, respectively, indicating no cytotoxic effects at these levels .

Histological evaluations confirmed that while the neat substance caused tissue necrosis, the diluted forms did not induce significant histological changes compared to control groups.

| Concentration | Cell Viability (%) | Histological Findings |

|---|---|---|

| Neat | 0 | Tissue necrosis |

| 2% | 100.9 | No significant change |

| 10% | 106.2 | No significant change |

Antiparasitic Activity

Research has indicated that derivatives of benzoic acid, including methyl 2-amino-5-ethylbenzoate, exhibit antiparasitic properties. A study focused on compounds targeting hexokinase activity in Trypanosoma brucei, a kinetoplastid parasite responsible for sleeping sickness. The compound demonstrated an IC50 value of less than 500 nM against the target enzyme, suggesting potent inhibitory activity with minimal toxicity towards human glucokinase .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes in parasites, which is crucial for their survival and proliferation.

- Cellular Interaction : The compound's ability to affect mitochondrial function is evidenced by its impact on cell viability assays .

Study on Toxicity and Efficacy

In a controlled study involving animal models, this compound was administered at a dose of 2000 mg/kg body weight. Observations included:

- Behavioral Changes : Sedation and slight lacrimation were noted shortly after administration.

- Survival Rate : Most subjects survived the observation period with minor transient effects such as ruffled fur and changes in body posture.

These findings suggest that while acute toxicity was observed at high doses, lower concentrations may be safe for use in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.